molecular formula C17H15FN2OS B11081639 4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline

4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline

Cat. No.: B11081639
M. Wt: 314.4 g/mol
InChI Key: IBFQURMLTBGWAI-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 4-Fluorophenoxyethyl Group: The 4-fluorophenoxyethyl group can be introduced through a nucleophilic substitution reaction using 4-fluorophenol and an appropriate alkylating agent.

    Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of 4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline
  • 4-{[2-(4-bromophenoxy)ethyl]sulfanyl}-2-methylquinazoline
  • 4-{[2-(4-methylphenoxy)ethyl]sulfanyl}-2-methylquinazoline

Uniqueness

4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline is unique due to the presence of the fluorine atom in the phenoxyethyl group, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15FN2OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-[2-(4-fluorophenoxy)ethylsulfanyl]-2-methylquinazoline

InChI

InChI=1S/C17H15FN2OS/c1-12-19-16-5-3-2-4-15(16)17(20-12)22-11-10-21-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3

InChI Key

IBFQURMLTBGWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCCOC3=CC=C(C=C3)F

Origin of Product

United States

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